molecular formula C28H22ClN3O5 B12011985 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769152-45-6

2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12011985
CAS No.: 769152-45-6
M. Wt: 515.9 g/mol
InChI Key: LZRCRUJVUVHGOV-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C28H22ClN3O5 and a molecular weight of 515.958 g/mol . This compound is notable for its intricate structure, which includes a naphthylamino group, a carbohydrazonoyl moiety, and a chlorobenzoate ester. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.

    Carbohydrazonoyl Formation: The intermediate is then reacted with a carbohydrazide under controlled conditions to form the carbohydrazonoyl group.

    Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of an ethoxy group to yield the target compound.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve similar steps but optimized for larger scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The naphthylamino group can intercalate with DNA, potentially disrupting replication and transcription processes. The carbohydrazonoyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields of research.

Properties

CAS No.

769152-45-6

Molecular Formula

C28H22ClN3O5

Molecular Weight

515.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H22ClN3O5/c1-2-36-25-16-18(10-15-24(25)37-28(35)20-11-13-21(29)14-12-20)17-30-32-27(34)26(33)31-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+

InChI Key

LZRCRUJVUVHGOV-OCSSWDANSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.